molecular formula C11H10BrNO4 B13975552 4-BroMo-5,6-diMethoxy-1H-indole-2-carboxylic acid

4-BroMo-5,6-diMethoxy-1H-indole-2-carboxylic acid

Cat. No.: B13975552
M. Wt: 300.10 g/mol
InChI Key: AXBMAIKWQXGNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and methoxy groups on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid typically involves the bromination of 5,6-dimethoxy-1H-indole-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted indoles with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.

    Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.

Scientific Research Applications

4-Bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-1H-indole-2-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.

    4-Bromo-1H-indole-2-carboxylic acid: Lacks the methoxy groups, which can influence its solubility and chemical properties.

Uniqueness

4-Bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and methoxy groups on the indole ring. This combination of functional groups can enhance its reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C11H10BrNO4

Molecular Weight

300.10 g/mol

IUPAC Name

4-bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10BrNO4/c1-16-8-4-6-5(9(12)10(8)17-2)3-7(13-6)11(14)15/h3-4,13H,1-2H3,(H,14,15)

InChI Key

AXBMAIKWQXGNEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=C(NC2=C1)C(=O)O)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.